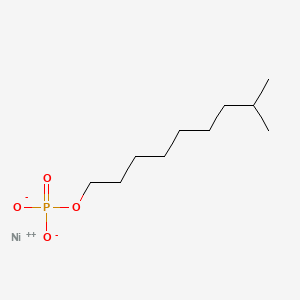
8-methylnonyl phosphate;nickel(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methylnonyl phosphate;nickel(2+) is a coordination compound where nickel(2+) is complexed with 8-methylnonyl phosphate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-methylnonyl phosphate;nickel(2+) typically involves the reaction of nickel salts with 8-methylnonyl phosphate under controlled conditions. One common method is the reaction of nickel(II) nitrate hexahydrate with 8-methylnonyl phosphate in an aqueous medium. The reaction is usually carried out at elevated temperatures to ensure complete complexation .
Industrial Production Methods
Industrial production of 8-methylnonyl phosphate;nickel(2+) may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This could include continuous flow reactors and automated systems to control temperature, pH, and concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
8-methylnonyl phosphate;nickel(2+) can undergo various chemical reactions, including:
Oxidation: Nickel(2+) can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form nickel(0) or other lower oxidation states.
Substitution: Ligand exchange reactions where the phosphate group can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel metal or nickel(I) complexes.
Wissenschaftliche Forschungsanwendungen
8-methylnonyl phosphate;nickel(2+) has several applications in scientific research:
Catalysis: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Electrochemistry: Employed in the development of electrochemical sensors and batteries.
Materials Science: Utilized in the synthesis of advanced materials with unique magnetic and electronic properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent due to its coordination chemistry.
Wirkmechanismus
The mechanism by which 8-methylnonyl phosphate;nickel(2+) exerts its effects involves coordination chemistry where the nickel ion interacts with various substrates. The molecular targets include enzymes and other proteins that can bind to the nickel center, facilitating catalytic or inhibitory effects. The pathways involved often include electron transfer processes and changes in the oxidation state of nickel .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nickel(II) phosphate: Similar in terms of the nickel-phosphate coordination but lacks the organic 8-methylnonyl group.
Nickel(II) phosphonate: Contains a phosphonate group instead of phosphate, leading to different chemical properties and applications.
Uniqueness
8-methylnonyl phosphate;nickel(2+) is unique due to the presence of the 8-methylnonyl group, which imparts specific hydrophobic properties and influences the compound’s solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in organic catalysis and materials science .
Eigenschaften
CAS-Nummer |
74203-45-5 |
|---|---|
Molekularformel |
C10H21NiO4P |
Molekulargewicht |
294.94 g/mol |
IUPAC-Name |
8-methylnonyl phosphate;nickel(2+) |
InChI |
InChI=1S/C10H23O4P.Ni/c1-10(2)8-6-4-3-5-7-9-14-15(11,12)13;/h10H,3-9H2,1-2H3,(H2,11,12,13);/q;+2/p-2 |
InChI-Schlüssel |
QLTQCZNQOTWUOY-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCCCOP(=O)([O-])[O-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


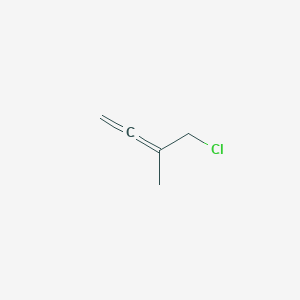
![1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione](/img/structure/B14446763.png)
![3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14446772.png)

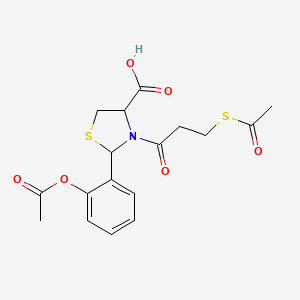
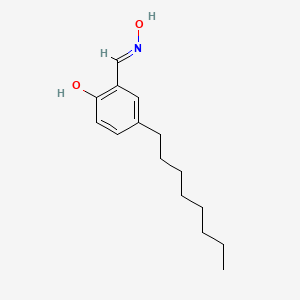
![1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B14446793.png)
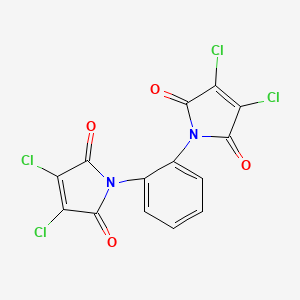
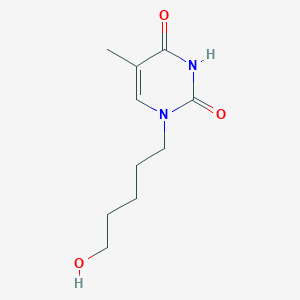
![Methoxy[(methoxymethyl)selanyl]methane](/img/structure/B14446812.png)
![1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride](/img/structure/B14446815.png)
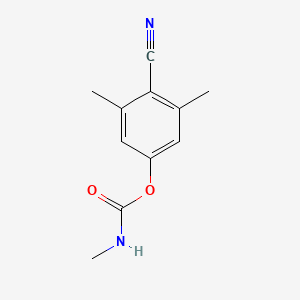
![5-Fluoro-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14446823.png)
![3-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B14446828.png)
